Dual ADAM10/ADAM17 Inhibition Potency of INCB3619 vs. GW280264X
INCB3619 is a dual ADAM10/ADAM17 inhibitor with IC50 values of 22 nM and 14 nM, respectively . In comparison, GW280264X is a more potent dual inhibitor with IC50 values of 8.0 nM (ADAM17) and 11.5 nM (ADAM10) . However, INCB3619's differentiation is not based on superior in vitro potency but rather on its oral bioavailability, which enables convenient in vivo dosing [1]. The lower potency of INCB3619 relative to GW280264X is offset by its pharmacokinetic advantages, allowing sustained target engagement following oral administration.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ADAM10: 22 nM; ADAM17: 14 nM |
| Comparator Or Baseline | GW280264X: ADAM10: 11.5 nM; ADAM17: 8.0 nM |
| Quantified Difference | INCB3619 is approximately 2.9-fold less potent against ADAM17 and 1.9-fold less potent against ADAM10 compared to GW280264X. |
| Conditions | Recombinant enzyme assays (biochemical, cell-free) |
Why This Matters
Procurement decisions must balance in vitro potency against in vivo utility; INCB3619's moderate potency is complemented by oral bioavailability, a property absent in GW280264X.
- [1] Fridman JS, Caulder E, Hansbury M, et al. Selective inhibition of ADAM metalloproteases as a novel approach for modulating ErbB pathways in cancer. Clin Cancer Res. 2007;13(6):1892-1902. View Source
